

Technical Guide: 2-Methylimidazole-d6 for Quantitative Analysis

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Compound of Interest

Compound Name: 2-Methylimidazole-d6

Cat. No.: B1429234

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **2-Methylimidazole-d6**, including its chemical properties, and its primary application as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.

Core Compound Data

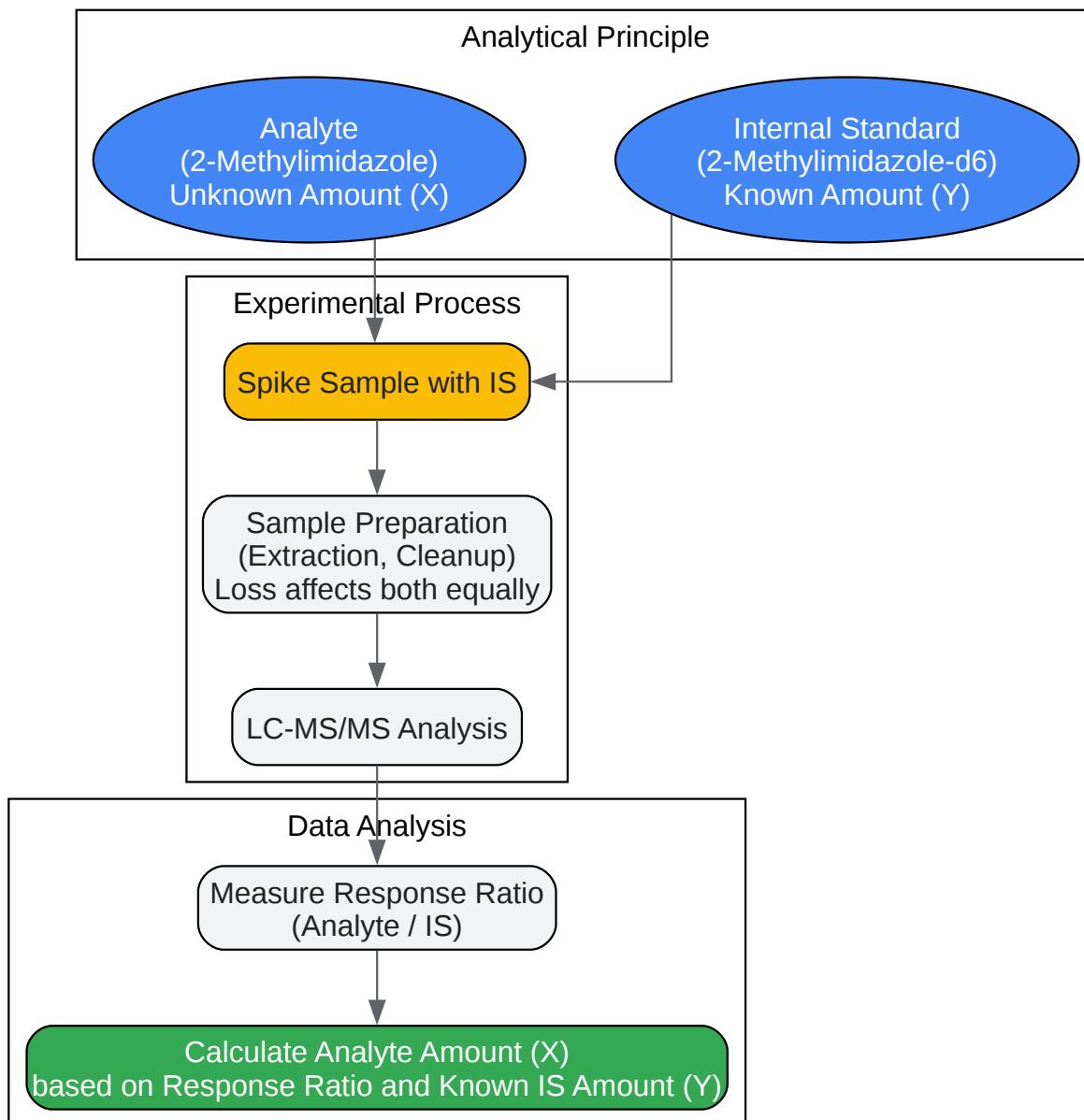
2-Methylimidazole-d6 is the deuterated analog of 2-methylimidazole, where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a mass shift of +6 Da, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS). Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation and chromatographic separation, which is crucial for accurate quantification.

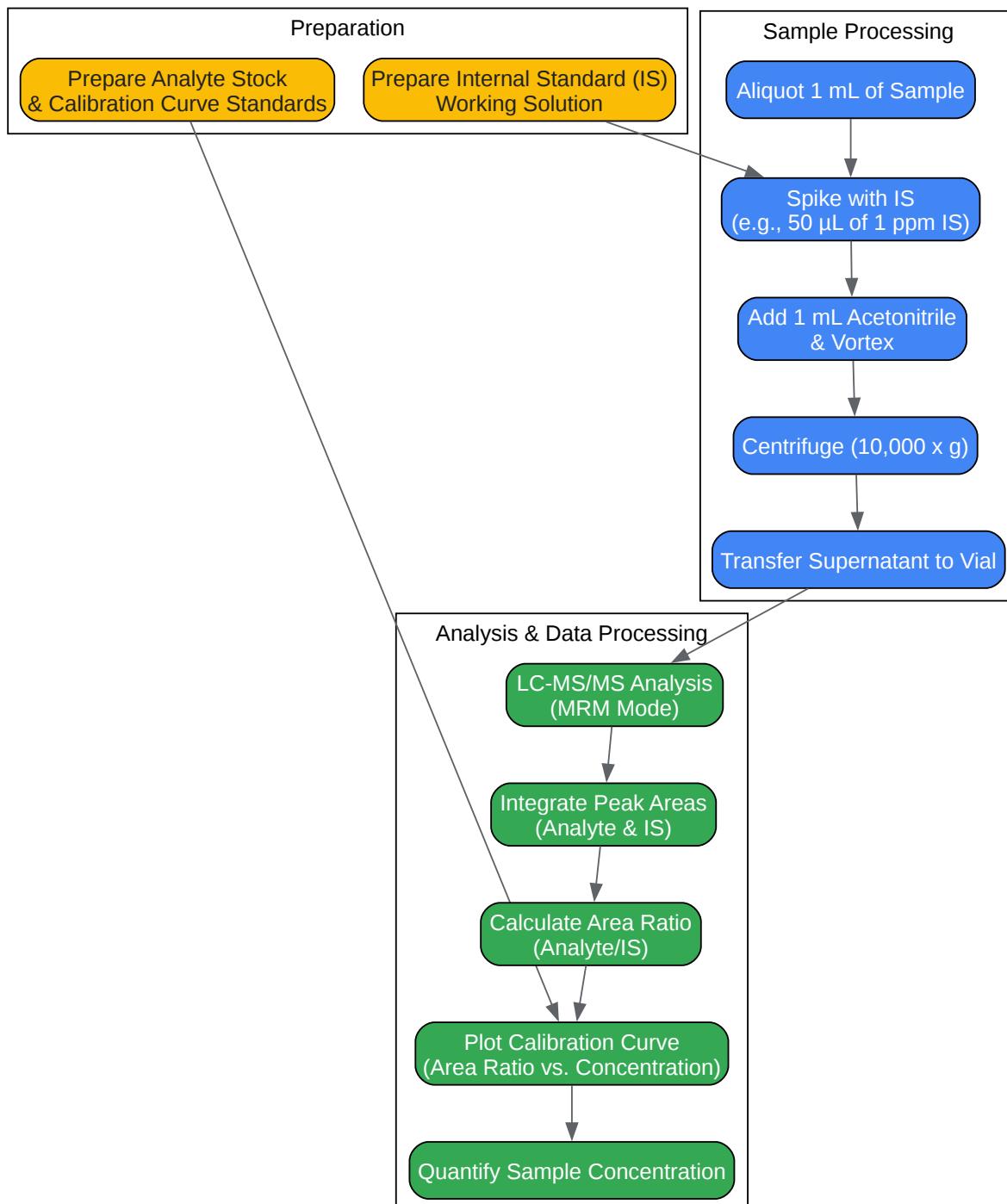
Table 1: Chemical and Physical Properties of **2-Methylimidazole-d6**

Property	Value	Citations
CAS Number	1173022-19-9	[1] [2]
Molecular Formula	C ₄ D ₆ N ₂	[1] [2]
Molecular Weight	88.14 g/mol	[1] [2]
Isotopic Purity	≥98 atom % D	[2]
Mass Shift	M+6	[2]
Appearance	Solid	[1]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core application for **2-Methylimidazole-d6** is in Isotope Dilution Mass Spectrometry (IDMS), a gold-standard method for quantitative analysis. The principle relies on adding a known quantity of the stable isotope-labeled standard (**2-Methylimidazole-d6**) to a sample containing an unknown quantity of the native analyte (2-methylimidazole). The standard and analyte are assumed to behave identically during extraction, cleanup, and ionization. By measuring the ratio of the mass spectrometer response of the analyte to the internal standard, the initial concentration of the analyte can be determined with high precision and accuracy, as this ratio corrects for sample loss and matrix-induced ionization suppression or enhancement.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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